molecular formula C6H9N3 B1319406 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole CAS No. 1419101-29-3

5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole

Cat. No.: B1319406
CAS No.: 1419101-29-3
M. Wt: 123.16 g/mol
InChI Key: YKOOTMZPXIYQED-UHFFFAOYSA-N
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Description

5-Methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole typically involves the reaction of hydrazine derivatives with β-diketones. One common method is the cyclization of 1,3-diketones with hydrazine hydrate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of microwave irradiation and transition-metal catalysts can also be employed to accelerate the reaction and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4,6-Dihydro-1H-pyrrolo[3,4-c]pyrazole: Lacks the methyl group at the 5-position.

    5-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole: Similar structure but different hydrogenation state.

Uniqueness

5-Methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole is unique due to its specific substitution pattern and the presence of a methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with biological targets, making it a valuable molecule for research and development .

Properties

IUPAC Name

5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-9-3-5-2-7-8-6(5)4-9/h2H,3-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOOTMZPXIYQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221010
Record name Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-29-3
Record name Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
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